Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate
Description
Properties
IUPAC Name |
ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Br2O3/c1-2-14-9(13)8(12)10(4-3-5-10)15-7-6-11/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABJLFIKZUCIBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1(CCC1)OCCBr)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate typically involves the bromination of a cyclobutyl precursor followed by esterification. One common method includes the reaction of cyclobutanone with ethyl bromoacetate in the presence of a base to form the intermediate, which is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic substitution: Sodium ethoxide in ethanol.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in dry ether.
Major Products:
Nucleophilic substitution: Substituted cyclobutyl acetates.
Elimination: Cyclobutyl alkenes.
Reduction: Cyclobutyl alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate has been investigated for its potential antitumor properties. It serves as an intermediate in synthesizing compounds that exhibit significant cytotoxicity against cancer cell lines. For instance, it has been utilized in the preparation of derivatives that target specific pathways involved in tumor growth .
Case Study : A study demonstrated that derivatives synthesized from this compound showed promising activity against various cancer types, highlighting its utility in developing new anticancer agents .
2. Drug Development
The compound is also being explored for its role as a precursor in the synthesis of novel pharmaceuticals. Its ability to undergo various chemical transformations allows it to be modified into compounds with enhanced biological activity or specificity .
Example : In one patent, this compound was used to synthesize adenosine receptor antagonists, which have implications in treating conditions like asthma and cardiovascular diseases .
Organic Synthesis Applications
1. Synthetic Intermediates
This compound is valuable as a synthetic intermediate in organic chemistry. Its structure allows for multiple functional group transformations, making it versatile for creating diverse chemical entities .
Reactions Involving this compound :
- Nucleophilic Substitution Reactions : The bromine atoms can be replaced with various nucleophiles, leading to the formation of new compounds.
- Cyclization Reactions : Its cyclobutyl moiety can participate in cyclization reactions, creating complex ring structures that are often found in natural products and pharmaceuticals .
Summary Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Medicinal Chemistry | Antitumor activity and drug development | Synthesis of anticancer agents |
| Organic Synthesis | Synthetic intermediate for diverse chemical transformations | Nucleophilic substitution and cyclization reactions |
| Pharmaceutical Research | Development of receptor antagonists | Adenosine receptor antagonists for cardiovascular treatment |
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, while the ester group can participate in various transformations. The compound’s unique structure allows it to interact with specific molecular targets, making it useful in mechanistic studies and as a synthetic intermediate .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key parameters of ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate with related bromoacetate esters:
*Calculated based on molecular formula.
Reactivity and Functional Group Analysis
- Bromine Reactivity : The dual bromine atoms in the target compound make it highly reactive in cross-coupling and substitution reactions, similar to ethyl 2-bromo-2,2-dichloroacetate (CAS 109926-11-6), which has enhanced electrophilicity due to halogen atoms .
- Electronic Effects : Compounds with electron-withdrawing groups (e.g., difluoro in ethyl 2-bromo-2,2-difluoroacetate) exhibit higher acidity and altered reaction pathways compared to the target compound .
Biological Activity
Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate is a brominated organic compound with the molecular formula CHBrO. This compound has garnered attention in various fields of research due to its unique structure, which includes a cyclobutyl ring and an ethoxy group. Its potential biological activities make it a subject of interest for medicinal chemistry and pharmacological studies.
Chemical Structure
The structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHBrO
- InChI Key : InChI=1S/C10H16Br2O3/c1-2-14-9(13)8(12)10(4-3-5-10)15-7-6-11/h8H,2-7H,1H
Synthesis
The synthesis of this compound typically involves:
- Bromination of Cyclobutanone : The precursor is brominated to introduce bromine atoms.
- Esterification : The brominated compound is then reacted with ethyl bromoacetate in the presence of a base, yielding the final product.
This synthesis route highlights the compound's reactivity towards nucleophiles and electrophiles, making it versatile for further chemical transformations.
This compound exhibits biological activity primarily through its ability to interact with various molecular targets. The bromine atoms serve as leaving groups in nucleophilic substitution reactions, allowing the compound to participate in enzyme-inhibition studies and other biochemical assays.
Enzyme Interaction Studies
Research indicates that this compound may act as a potential inhibitor for specific enzymes due to its structural features. For instance, studies have shown that similar brominated compounds can inhibit cholinesterases and other enzymes involved in metabolic pathways, suggesting a possible mechanism for this compound .
Antimicrobial Properties
Preliminary studies have explored the antimicrobial properties of related brominated compounds, indicating potential efficacy against various bacterial strains. While specific data on this compound is limited, its structural similarities to known antimicrobial agents warrant further investigation into its bioactivity against pathogens such as Staphylococcus aureus and Escherichia coli.
Case Study 1: Enzyme Inhibition
A study focusing on enzyme interactions revealed that compounds with similar structural motifs exhibited significant inhibition against acetylcholinesterase (AChE). The IC50 values for these compounds ranged from 0.25 to 0.60 mg/mL, indicating strong inhibitory potential. Although direct studies on this compound are needed, these findings suggest it may share similar bioactivity profiles .
Case Study 2: Antimicrobial Activity
Research into related brominated compounds has demonstrated their ability to disrupt bacterial biofilms and inhibit growth in Gram-positive and Gram-negative bacteria. For instance, essential oils containing brominated components showed over 80% inhibition against E. coli at certain concentrations. This suggests that this compound could potentially exhibit comparable antimicrobial effects .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Ethyl 2-bromo-2-cyclopropylacetate | CHBrO | Potential enzyme inhibitor |
| Ethyl 4-bromophenylacetate | CHBrO | Antimicrobial properties |
| Ethyl 2-bromobenzoate | CHBrO | Known for enzyme inhibition |
The comparative analysis indicates that while this compound shares structural similarities with other brominated compounds, its unique cyclobutyl ring may impart distinct biological activities.
Q & A
Q. What are the key synthetic routes for Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate, and how can reaction conditions be optimized for yield?
The synthesis typically involves cyclobutane ring formation followed by bromoethoxy substitution. A common approach includes:
- Step 1 : Cyclobutane precursor preparation via [2+2] cycloaddition or ring-closing metathesis.
- Step 2 : Bromination using reagents like NBS (N-bromosuccinimide) under UV light or radical initiators.
- Step 3 : Esterification with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) . Optimization : Yield improvements (70–85%) are achieved by controlling temperature (60–80°C), solvent choice (acetone for faster kinetics), and catalyst loading (10 mol% for acid/base catalysts) .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies bromine-induced deshielding in cyclobutyl protons (δ 4.2–4.8 ppm) and ester carbonyl signals (δ 170–175 ppm) .
- X-ray Diffraction : Resolves strained cyclobutane ring geometry and confirms bromine positions (bond lengths: C-Br ~1.9 Å) .
- IR Spectroscopy : Detects ester C=O stretching (~1740 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) .
Q. What are the common reactivity patterns of this compound in substitution and elimination reactions?
- Nucleophilic Substitution : Bromine atoms at the cyclobutyl and ethoxy positions react with amines (e.g., benzylamine) or thiols, forming C-N or C-S bonds (DMF, 50°C) .
- Elimination : Under strong bases (e.g., DBU), β-hydride elimination can yield cyclobutene derivatives, though competing substitution often requires careful base selection .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict regioselectivity in reactions involving this compound?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states to predict bromine’s electronic effects:
- Electrophilicity : The cyclobutyl bromine is more reactive due to ring strain (angle distortion >20°) .
- Substitution vs. Elimination : Activation energies (ΔG‡) for SN2 (25 kcal/mol) vs. E2 (30 kcal/mol) pathways favor substitution under mild conditions .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?
Discrepancies between NMR (dynamic averaging) and X-ray (static structure) data arise from:
Q. How does the compound’s strained cyclobutane ring influence its reactivity in ring-opening polymerizations?
The 90° bond angles in cyclobutane increase ring strain energy (~27 kcal/mol), enabling:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
